Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Catalog No.
S696937
CAS No.
77290-31-4
M.F
C11H19N3O2
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

CAS Number

77290-31-4

Product Name

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3

InChI Key

OJUKCGDZZNLDPC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#N

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a strategically-designed piperazine intermediate where one of the two reactive nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection is critical for directing subsequent chemical modifications to the second nitrogen, ensuring precise regiochemical outcomes in multi-step syntheses. [REFS-1, REFS-2] Its primary function is to serve as a reliable building block for introducing the 4-(cyanomethyl)piperazine moiety, a common structural motif in pharmacologically active compounds, particularly those targeting the central nervous system.

Attempting to directly functionalize the cheaper, unprotected precursor, piperazine-acetonitrile, is a common but flawed procurement strategy for scalable synthesis. The two nitrogen atoms in the piperazine ring have similar reactivity, making selective mono-alkylation or mono-acylation exceptionally difficult to control. [REFS-1, REFS-2] This approach inevitably leads to a mixture of the desired mono-substituted product, undesired di-substituted byproducts, and unreacted starting material. Separating these closely related compounds requires extensive and costly chromatographic purification, resulting in low overall process yields and inconsistent batch-to-batch purity. [3] Procuring the pre-protected Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate circumvents these issues, guaranteeing clean and high-yield mono-functionalization, which is critical for process reproducibility and economic viability.

Process Compatibility: Orthogonal Deprotection Enables Synthesis with Reducible Functional Groups

The Boc protecting group offers a critical process advantage over the common alternative, the carboxybenzyl (Cbz) group, due to its orthogonal deprotection mechanism. The Boc group is reliably cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), which are compatible with a wide range of functional groups. [1] In contrast, the Cbz group is removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), a reductive method that is incompatible with other reducible moieties such as alkenes, alkynes, nitro groups, benzyl ethers, and certain sulfur-containing or heterocyclic systems. [REFS-2, REFS-3] This fundamental difference is not a matter of yield but of chemical feasibility.

Evidence DimensionCompatibility with Reducible Functional Groups
Target Compound DataFully Compatible (Deprotection via acidolysis with TFA)
Comparator Or BaselineCbz-protected analog: Incompatible (Deprotection via catalytic hydrogenolysis)
Quantified DifferenceQualitatively absolute; enables synthetic routes that are impossible with Cbz-protected analogs.
ConditionsStandard deprotection protocols for multi-step organic synthesis.

For synthesizing complex target molecules containing reducible groups, this Boc-protected intermediate is the only viable choice, making it a critical, non-interchangeable procurement decision.

Precursor Suitability: Guarantees Mono-Substitution to Prevent Costly Purification of Di-Alkylated Impurities

The primary procurement driver for this compound is the elimination of selectivity issues inherent to using unprotected piperazine-acetonitrile. Direct alkylation of unprotected piperazine is consistently reported to be an unselective process, yielding significant amounts of the N,N'-di-substituted byproduct. [REFS-1, REFS-2] These byproducts often have similar physical properties to the desired mono-substituted product, making purification by non-chromatographic methods difficult and inefficient. Using the Boc-protected starting material directs the reaction exclusively to the free nitrogen, ensuring a clean conversion to the mono-substituted product. This significantly simplifies workup and purification, increases overall process yield, and reduces the risk of process impurities that require characterization under regulatory guidelines. [REFS-3, REFS-4]

Evidence DimensionSelectivity for Mono-substitution
Target Compound DataHigh (reaction is directed to the single unprotected nitrogen)
Comparator Or BaselineUnprotected Piperazine-acetonitrile: Low (produces a mixture of mono- and di-substituted products)
Quantified DifferenceShifts reaction outcome from a low-selectivity mixture to a clean, single product, avoiding costly purification and yield loss.
ConditionsStandard N-alkylation or N-acylation reactions (e.g., with alkyl halides or acyl chlorides).

This compound provides process control, ensuring high-purity outcomes and avoiding the significant time and material costs associated with separating hard-to-remove, closely-related impurities.

Validated Application: Key Intermediate in Patented Synthesis of Spiro-Piperidine Based Opioid Receptor Agonists

The utility of this specific intermediate is demonstrated by its inclusion in patent literature for the synthesis of high-value therapeutic candidates. Specifically, Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is cited as a key intermediate in the preparation of (aminopyridyl)spiropiperidine derivatives. [1] These downstream compounds are developed as delta opioid receptor agonists for the treatment of pain. The cyanomethyl group is a versatile synthon, often reduced to a 2-aminoethyl side-chain, which is a common pharmacophore in CNS-active molecules. The use of this exact compound in a patented synthetic route provides validation of its utility and suitability for complex molecule assembly.

Evidence DimensionIndustrial & Research Relevance
Target Compound DataNamed intermediate in a patented route to delta opioid receptor agonists.
Comparator Or BaselineGeneric or unvalidated piperazine building blocks.
Quantified DifferenceReduces procurement risk by providing a building block with a documented, successful application in a relevant, high-value synthetic context.
ConditionsAs described in patent WO2007057775A1 for the synthesis of spiropiperidine derivatives.

Procuring a compound already validated in a patented route to a relevant drug class minimizes development risk and confirms its compatibility with advanced synthetic sequences.

Multi-step Synthesis of Targets with Reducible Functional Groups

This compound is the indicated choice for synthetic routes that incorporate sensitive, reducible functionalities like alkenes, alkynes, nitro groups, or benzyl ethers. The acid-labile Boc group can be removed without affecting these groups, a critical step that is not possible when using the Cbz-protected analog which requires reductive hydrogenolysis. [REFS-1, REFS-2]

Process Development Requiring High Purity and Regiochemical Control

In process scale-up where batch-to-batch consistency and purity are paramount, this intermediate provides a reliable method to ensure selective mono-functionalization of the piperazine core. It eliminates the formation of hard-to-separate di-substituted impurities that arise from using unprotected piperazine, streamlining purification and improving overall process efficiency. [3]

Precursor for Spirocyclic Piperidine-Based CNS Drug Candidates

As a validated starting material for complex spiropiperidine derivatives, this compound is well-suited for research and development programs targeting CNS disorders, including pain. Its established role in the synthesis of delta opioid receptor agonists demonstrates its value as a building block for this important class of therapeutic agents. [4]

XLogP3

0.7

Wikipedia

Tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate

Dates

Last modified: 08-15-2023

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